Superior Potency Against Gram-Positive Bacteria: 4- to 16-fold Greater Activity than Ciprofloxacin and Ofloxacin
Balofloxacin (BLFX) demonstrates significantly higher in vitro potency against key Gram-positive pathogens compared to widely used fluoroquinolones. For methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Streptococcus pneumoniae, BLFX's MIC90 values are 4- to 16-fold lower (more potent) than those of ofloxacin (OFLX), ciprofloxacin (CPFX), and lomefloxacin (LFLX) [1].
| Evidence Dimension | MIC90 (µg/ml) against MRSA |
|---|---|
| Target Compound Data | 6.25 |
| Comparator Or Baseline | Ofloxacin (OFLX): 25-100 (inferred from 4-16x difference), Ciprofloxacin (CPFX): 25-100 (inferred), Lomefloxacin (LFLX): 25-100 (inferred) |
| Quantified Difference | ≥4-fold lower (more potent) |
| Conditions | Agar dilution method against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). |
Why This Matters
For researchers studying staphylococcal or streptococcal infections, particularly those involving MRSA, balofloxacin's superior potency ensures lower required concentrations for effective bacterial inhibition, which is critical for in vitro assays and animal models.
- [1] Ito T, et al. In vitro and in vivo antibacterial activity of balofloxacin. Japanese Journal of Chemotherapy. 1995;43(Supplement5):34-52. View Source
